1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one
Overview
Description
1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one is a chemical compound with the molecular formula C₉H₁₇N₃O. It is known for its unique structure, which includes a piperidine ring fused to an imidazolidinone moiety.
Mechanism of Action
Target of Action
The primary target of 1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one is the NLRP3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the immune response, particularly in the process of inflammation.
Mode of Action
This compound interacts with the NLRP3 inflammasome, inhibiting its activation . This interaction prevents the downstream effects of NLRP3 activation, including the release of the pro-inflammatory cytokine IL-1β .
Biochemical Pathways
The compound affects the NLRP3 inflammasome pathway . When the NLRP3 inflammasome is activated, it leads to a form of cell death known as pyroptosis and the release of IL-1β. By inhibiting the activation of the NLRP3 inflammasome, this compound prevents these downstream effects, reducing inflammation .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of NLRP3-dependent pyroptosis and the reduction of IL-1β release . These effects can lead to a decrease in inflammation, which may be beneficial in the treatment of various inflammatory diseases.
Biochemical Analysis
Biochemical Properties
1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one exhibits a wide variety of interesting biochemical and pharmacological properties It interacts with various enzymes, proteins, and other biomolecules, which contribute to its diverse biochemical roles
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . More detailed studies are needed to elucidate these mechanisms.
Preparation Methods
The synthesis of 1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one typically involves the reaction of piperidine derivatives with imidazolidinone precursors. One common method includes the alkylation of 3-(piperidin-4-yl)imidazolidin-2-one with methyl iodide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with a base like potassium carbonate to facilitate the reaction .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the final product, such as recrystallization or chromatography, to ensure high purity and yield .
Chemical Reactions Analysis
1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce amines or other reduced forms .
Scientific Research Applications
1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one can be compared with other similar compounds, such as:
This compound hydrochloride: This compound is a hydrochloride salt form and may have different solubility and stability properties.
1-(1-(1H-imidazol-1-ylcarbonyl)piperidin-4-yl)-1H-imidazole: This compound has a similar imidazole structure but with different substituents, leading to variations in its chemical and biological properties.
Properties
IUPAC Name |
1-methyl-3-piperidin-4-ylimidazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-11-6-7-12(9(11)13)8-2-4-10-5-3-8/h8,10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFGEKHJKFNGNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=O)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634394 | |
Record name | 1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52211-04-8 | |
Record name | 1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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